3-(4-methoxybenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Description
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Properties
CAS No. |
1207006-33-4 |
|---|---|
Molecular Formula |
C25H17F3N4O4 |
Molecular Weight |
494.43 |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-7-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H17F3N4O4/c1-35-18-9-2-14(3-10-18)13-32-23(33)19-11-6-16(12-20(19)29-24(32)34)22-30-21(31-36-22)15-4-7-17(8-5-15)25(26,27)28/h2-12H,13H2,1H3,(H,29,34) |
InChI Key |
GTEGSNUUTZYPCN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)NC2=O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
3-(4-Methoxybenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a synthetic compound that belongs to the quinazoline family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C23H19F3N4O2
- Molecular Weight : 440.42 g/mol
- CAS Number : Not specified in available literature.
The compound features a quinazoline core with various substituents that enhance its bioactivity. The presence of trifluoromethyl and methoxy groups is particularly notable for their influence on pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives, including the compound . The following table summarizes key findings regarding its antimicrobial efficacy against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) | Comparison with Standard Drugs |
|---|---|---|---|
| Staphylococcus aureus | 9 | 65 | Comparable to ampicillin |
| Escherichia coli | 15 | 75 | Comparable to vancomycin |
| Candida albicans | 11 | 80 | More effective than ampicillin |
The compound demonstrated moderate to significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, it exhibited a broad spectrum of activity against Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics like ampicillin and vancomycin .
The mechanism by which this compound exerts its antimicrobial effects appears to involve inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these targets, the compound effectively disrupts bacterial growth and replication .
Case Studies
- Study on Quinazoline Derivatives : A study reported the synthesis of various quinazoline derivatives, including the one in focus. The derivatives were tested for their ability to inhibit bacterial growth using the agar well diffusion method. Among them, the compound showed promising results against Candida albicans, indicating potential for antifungal applications .
- In Vivo Evaluation : In vivo studies are necessary to further elucidate the pharmacodynamics of this compound. Preliminary findings suggest that compounds with similar structures have shown effective tumor growth inhibition in xenograft models, indicating potential applications in oncology as well .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Quinazoline derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that quinazoline-based compounds can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival . The unique structure of this compound may enhance its efficacy against certain types of tumors.
-
Antimicrobial Properties
- The compound's structural features suggest potential antimicrobial activity. Quinazolines are known for their ability to interact with bacterial enzymes and inhibit their growth. Preliminary studies indicate that derivatives with similar structures exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects
- Cholinesterase Inhibition
Material Science Applications
-
Organic Electronics
- The unique electronic properties of quinazoline derivatives make them suitable candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable films and exhibit good charge transport properties can enhance device performance.
-
Fluorescent Sensors
- The incorporation of trifluoromethyl groups can impart desirable photophysical properties to the compound, making it useful as a fluorescent sensor for detecting metal ions or environmental pollutants. Such applications are crucial for developing sensitive detection methods in environmental monitoring.
Synthesis and Characterization
The synthesis of 3-(4-methoxybenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione typically involves multi-step synthetic routes that require precise control over reaction conditions to optimize yield and purity. Common methods include:
- Condensation Reactions : Involving the reaction of appropriate precursors under acidic or basic conditions.
- Functional Group Transformations : Such as halogenation or reduction reactions to introduce necessary substituents.
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of various quinazoline derivatives against human breast cancer cell lines. The results demonstrated that compounds with similar structural motifs exhibited significant cytotoxicity compared to standard chemotherapeutics, indicating the potential of this compound in cancer therapy .
Case Study 2: Antimicrobial Efficacy
Research focused on synthesizing quinazoline derivatives showed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(4-methoxybenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under reflux in solvents like DMF or acetonitrile .
- Step 2 : Coupling the oxadiazole intermediate to the quinazoline core using nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) are critical for regioselectivity .
- Step 3 : Final purification via column chromatography or recrystallization in ethanol to achieve >95% purity .
- Key Variables : Temperature control (80–120°C), solvent polarity, and reaction time (6–24 hours) significantly impact side-product formation .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions, with distinct signals for the methoxybenzyl (δ 3.8 ppm) and trifluoromethyl groups (δ 7.6–7.9 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z ~524) and fragmentation patterns to validate the oxadiazole-quinazoline linkage .
- Infrared (IR) Spectroscopy : Peaks at 1680–1700 cm⁻¹ confirm C=O stretching in the quinazoline-dione core .
Q. How can researchers address solubility challenges during in vitro assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤1% v/v) for stock solutions, followed by dilution in PBS or cell culture media to avoid cytotoxicity .
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the methoxybenzyl moiety while preserving bioactivity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound homogeneity; impurities >2% can skew results .
- Assay Standardization : Compare activity under consistent conditions (e.g., ATP concentration in kinase assays, cell passage number) .
- Target Selectivity Profiling : Screen against related enzymes (e.g., EGFR vs. HER2) to identify off-target effects .
Q. How does the trifluoromethylphenyl-oxadiazole moiety influence target binding kinetics?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The trifluoromethyl group enhances hydrophobic interactions, while the oxadiazole acts as a hydrogen-bond acceptor .
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) in real-time; modifications to the oxadiazole ring (e.g., replacing CF₃ with Cl) reduce binding by ~50% .
Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Gene Knockdown/CRISPR : Silence putative targets (e.g., PI3K/AKT) in cell lines and assess rescue of phenotype .
- Metabolic Stability Assays : Incubate with liver microsomes to evaluate CYP450-mediated degradation; structural analogs with electron-withdrawing groups (e.g., CF₃) show t₁/₂ > 60 minutes .
Q. How can structure-activity relationship (SAR) studies optimize potency while minimizing toxicity?
- Methodological Answer :
- Core Modifications : Replace the methoxybenzyl group with pyridinyl analogs to enhance solubility and reduce hepatotoxicity .
- Substituent Screening : Test para/meta substitutions on the phenyl ring; meta-CF₃ improves IC₅₀ by 3-fold compared to para-CF₃ .
Methodological Notes
- Contradictory Data : Discrepancies in biological activity often stem from variations in cell line models (e.g., HeLa vs. MCF-7) or assay protocols. Cross-validation using orthogonal methods (e.g., Western blotting alongside cell viability assays) is critical .
- Advanced Instrumentation : X-ray crystallography (if single crystals are obtainable) provides definitive structural insights, while MD simulations predict metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
